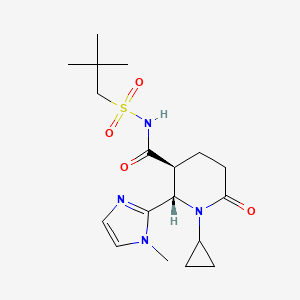![molecular formula C15H19F2NO3 B6978287 [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978287.png)
[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone is a synthetic compound that is of growing interest in scientific research due to its unique chemical structure and potential applications. This compound, featuring both azetidine and methoxyethoxy groups, possesses properties that make it a subject of study in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone typically involves a multi-step process:
Formation of the Azetidine Ring: : This can be achieved through the reaction of a β-amino alcohol with a suitable leaving group under alkaline conditions.
Introduction of the 2,2-Difluoroethyl Group: : This step often involves the use of difluoroethyl halides in the presence of a strong base to achieve the desired substitution.
Attachment of the Methanone Group: : Finally, coupling the azetidine derivative with a phenylmethanone derivative under appropriate conditions, such as the use of a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
For large-scale production, the synthetic routes are optimized to enhance yield and purity while minimizing cost and environmental impact. This can include:
Continuous Flow Chemistry: : Enhances reaction efficiency and scalability.
Green Chemistry Approaches: : Employing safer solvents and reagents to reduce ecological footprint.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone undergoes several types of chemical reactions:
Oxidation: : Converts the methanone group to a carboxylic acid.
Reduction: : Can reduce the ketone group to an alcohol.
Substitution Reactions: : The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO4 or CrO3.
Reduction: : Typically using reducing agents such as LiAlH4 or NaBH4.
Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: : Results in carboxylic acid derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Generates a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Acts as a building block in the synthesis of larger, more complex organic molecules.
Catalysis: : Potentially serves as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmaceutical Research: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biochemical Studies: : Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science: : Explored for use in the development of new materials with specific mechanical or chemical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. The azetidine ring provides a rigid framework that allows precise interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : Influences metabolic pathways and signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(2,2-Difluoroethyl)piperidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Another compound with a piperidine ring instead of azetidine.
[3-(2,2-Difluoroethyl)morpholin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone: : Features a morpholine ring.
Uniqueness
Structural Rigidity: : The azetidine ring imparts greater rigidity compared to piperidine or morpholine, potentially enhancing binding affinity.
Reactivity: : The presence of the difluoroethyl group increases the compound's chemical reactivity, enabling diverse chemical transformations.
This comprehensive exploration highlights the importance and potential of [3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone in scientific research and industrial applications.
Propriétés
IUPAC Name |
[3-(2,2-difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-20-5-6-21-13-4-2-3-12(8-13)15(19)18-9-11(10-18)7-14(16)17/h2-4,8,11,14H,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMACUCGXECSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)N2CC(C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6978207.png)
![N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978209.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(3R)-oxolan-3-yl]azetidine-1-carboxamide](/img/structure/B6978246.png)

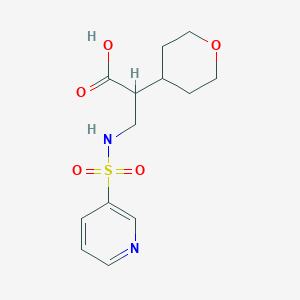
![tert-butyl N-[1-cyclohexyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-5-oxopentan-2-yl]carbamate](/img/structure/B6978265.png)
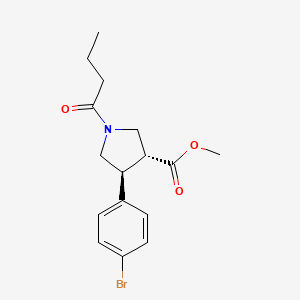
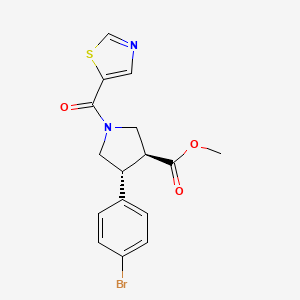
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone](/img/structure/B6978281.png)
![methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B6978295.png)
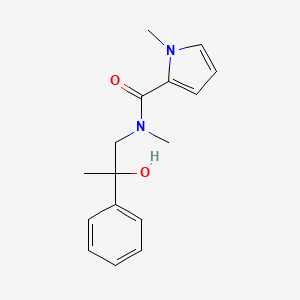
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B6978312.png)
